molecular formula C14H19N3O2S2 B2740842 N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252864-45-1

N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2740842
CAS No.: 1252864-45-1
M. Wt: 325.45
InChI Key: PRKGGFHMAPFVDV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is characterized by a fused thiophene-pyrimidine ring system substituted at position 2 with a sulfanyl (-S-) linker connected to an N,N-diethylacetamide moiety.

Properties

IUPAC Name

N,N-diethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-4-16(5-2)11(18)9-21-14-15-10-7-8-20-12(10)13(19)17(14)6-3/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGGFHMAPFVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the reaction of substituted thieno[3,2-d]pyrimidine derivatives with diethylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The N,N-diethylacetamide group in the target compound may enhance metabolic stability compared to aryl-substituted acetamides (e.g., ) due to reduced oxidative susceptibility .
  • Chlorophenyl or pyridyl substituents () introduce halogen bonding or hydrogen bonding capabilities, respectively, which are absent in the target compound’s simpler ethyl group .

Comparative Reaction Conditions

Compound Key Reagents/Conditions Yield Reference
Target Compound Not explicitly reported; likely similar to
Compound 278 () DMF, Et₃N, 80°C, flash chromatography 14%
Compound 21b () NaH, methyl iodide, DMF, PTLC purification 37%

Key Observations :

  • Low yields in and suggest challenges in steric hindrance or side reactions during alkylation/coupling steps.
  • The target compound’s synthesis would likely require optimization of base strength and solvent polarity to improve efficiency.

Melting Points and Stability

Compound Melting Point (°C) Notes
Target Compound Not reported
Compound 278 () 243 High mp due to rigid aromatic core
Compound 13a () 288 Enhanced hydrogen bonding from cyano and sulfamoyl groups

Biological Activity

N,N-Diethyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound with a complex thienopyrimidine structure, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core that contributes to its biological activity. The synthesis typically involves:

  • Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Achieved through nucleophilic substitution reactions using thiols.
  • Acylation : Final step involving acylation with diethyl acetic acid.

The IUPAC name for this compound is N,N-diethyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to N,N-diethyl-2-{(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that these compounds can inhibit tumor cell proliferation effectively.

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23127.6
Compound BA54929.3

The structure–activity relationship (SAR) suggests that modifications to the thienopyrimidine core can enhance cytotoxicity, particularly when electron-withdrawing groups are present .

Antioxidant Activity

Thienopyrimidine derivatives have also been evaluated for their antioxidant properties. Research indicates that these compounds can mitigate oxidative stress in biological systems, providing protective effects against cellular damage caused by reactive oxygen species (ROS). For example, a study demonstrated that thieno[2,3-c]pyrazole compounds effectively reduced erythrocyte alterations induced by toxins in aquatic species .

The mechanism by which N,N-diethyl-2-{(3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its biological effects likely involves:

  • Enzyme Inhibition : The thienopyrimidine core may interact with specific enzymes or receptors, inhibiting their activity.
  • Modulation of Signaling Pathways : By binding to target proteins, the compound may alter downstream signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thienopyrimidine derivatives:

  • Yong et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their anticancer activity against breast cancer cells, highlighting significant inhibitory effects ranging from 43% to 87% at varying concentrations .
  • Elmongy et al. (2022) focused on the cytotoxic effects of newly synthesized thieno[2,3-d]pyrimidine derivatives against lung cancer cells, establishing a correlation between structural modifications and enhanced bioactivity .

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